molecular formula C13H16BrNO B1465387 1-(4-Bromo-2-methylbenzoyl)-piperidine CAS No. 877383-73-8

1-(4-Bromo-2-methylbenzoyl)-piperidine

Cat. No.: B1465387
CAS No.: 877383-73-8
M. Wt: 282.18 g/mol
InChI Key: WQGQBCIOHHYQBW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylbenzoyl)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom and a methyl group attached to a benzoyl moiety, which is further connected to a piperidine ring

Preparation Methods

The synthesis of 1-(4-Bromo-2-methylbenzoyl)-piperidine typically involves the acylation of piperidine with 4-bromo-2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(4-Bromo-2-methylbenzoyl)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-methylbenzoyl)-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylbenzoyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzoyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and influences the overall conformation of the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-2-methylbenzoyl)-piperidine include:

    1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar benzoyl moiety but with a methylsulfonyl group instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-bromo-2-methylphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-9-11(14)5-6-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGQBCIOHHYQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-methyl benzoic acid and piperidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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